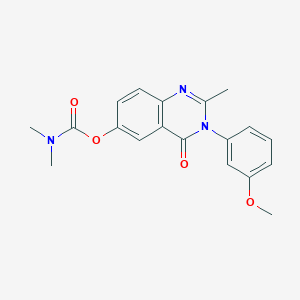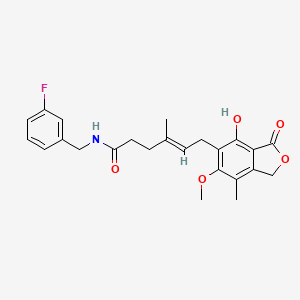
1-(6-bromo-2H-indazol-3-yl)-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-bromo-2H-indazol-3-yl)-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated indazole ring, a cyclopentyl group, and a pyrrolidine carboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-bromo-2H-indazol-3-yl)-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the bromination of indazole, followed by the introduction of the cyclopentyl group and the formation of the pyrrolidine carboxamide moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for research and development purposes.
化学反应分析
Types of Reactions
1-(6-bromo-2H-indazol-3-yl)-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The bromine atom in the indazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.
科学研究应用
1-(6-bromo-2H-indazol-3-yl)-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including its interactions with various biomolecules and its effects on cellular processes.
Medicine: Researchers are investigating its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound may be used in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of 1-(6-bromo-2H-indazol-3-yl)-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular function and potentially therapeutic effects.
相似化合物的比较
Similar Compounds
2-(6-Bromo-1H-indazol-3-yl)acetic acid: This compound shares the brominated indazole ring but differs in its acetic acid moiety.
2-(6-Bromo-2H-indazol-3-yl)ethan-1-amine: Similar in structure but contains an ethanamine group instead of the pyrrolidine carboxamide moiety.
Uniqueness
1-(6-bromo-2H-indazol-3-yl)-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a brominated indazole ring, a cyclopentyl group, and a pyrrolidine carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C17H19BrN4O2 |
|---|---|
分子量 |
391.3 g/mol |
IUPAC 名称 |
1-(6-bromo-1H-indazol-3-yl)-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H19BrN4O2/c18-11-5-6-13-14(8-11)20-21-16(13)22-9-10(7-15(22)23)17(24)19-12-3-1-2-4-12/h5-6,8,10,12H,1-4,7,9H2,(H,19,24)(H,20,21) |
InChI 键 |
RLQYJNCINQKIFR-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)NC(=O)C2CC(=O)N(C2)C3=NNC4=C3C=CC(=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B12158518.png)
![(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-en-1-one](/img/structure/B12158525.png)

![N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B12158531.png)
![1-(Naphthalen-2-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B12158538.png)
![Methyl 3-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate](/img/structure/B12158550.png)
![1-(4-{2-Hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one](/img/structure/B12158551.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B12158564.png)
![5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(1,3-thiazol-2-ylamino)-1,3-thiazole](/img/structure/B12158565.png)
![3-(4-fluorophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B12158567.png)
![3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B12158575.png)
![1-[({(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetyl]imidazolidin-2-one](/img/structure/B12158582.png)
![1-(4-{2-Hydroxy-3-[(1,1,3,3-tetramethylbutyl)amino]propoxy}phenyl)propan-1-one](/img/structure/B12158589.png)

